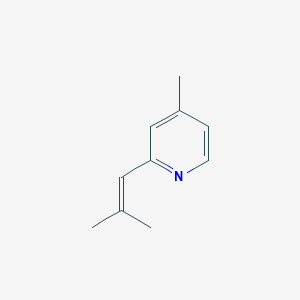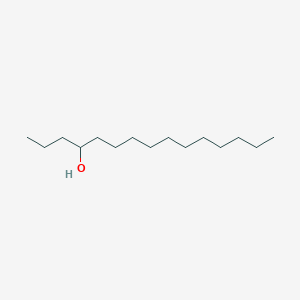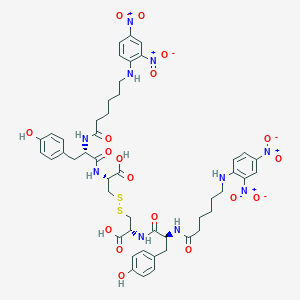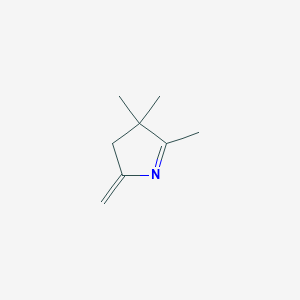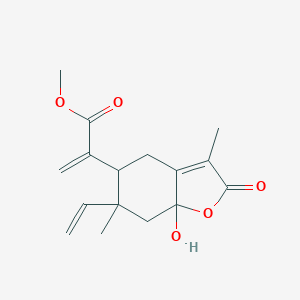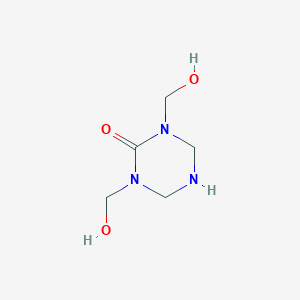
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one, also known as THTM, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular formula of C5H10N4O2 and a molecular weight of 162.16 g/mol. THTM has been found to have various biochemical and physiological effects, making it a valuable tool in many scientific investigations.
Wirkmechanismus
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one acts as a chelating agent by binding to metal ions and forming stable complexes. It has been found to have a high affinity for copper, nickel, and zinc ions. The ability of Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one to form stable complexes with metal ions has been used to study the structure and function of metalloproteins.
Biochemische Und Physiologische Effekte
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has also been found to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it forms stable complexes with metal ions. However, Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one. One area of research is the development of new chelating agents based on the structure of Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one. Another area of research is the investigation of the potential therapeutic applications of Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one, particularly its antioxidant properties. Additionally, the use of Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one in metal ion detection and analysis could be further explored.
Synthesemethoden
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one can be synthesized by reacting formaldehyde, urea, and sodium hydroxide in water. The reaction takes place at elevated temperatures and pressures, and the resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has been used in a wide range of scientific research, including biochemistry, pharmacology, and neuroscience. Its ability to form stable complexes with metal ions has made it a valuable tool in metal ion detection and analysis. Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has also been used as a chelating agent in the purification of proteins and enzymes.
Eigenschaften
CAS-Nummer |
19708-68-0 |
|---|---|
Produktname |
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one |
Molekularformel |
C5H11N3O3 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
InChI-Schlüssel |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
Kanonische SMILES |
C1NCN(C(=O)N1CO)CO |
Andere CAS-Nummern |
19708-68-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



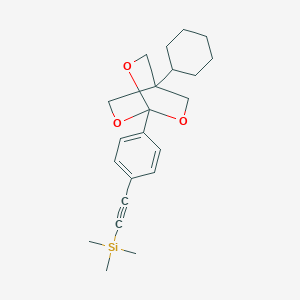
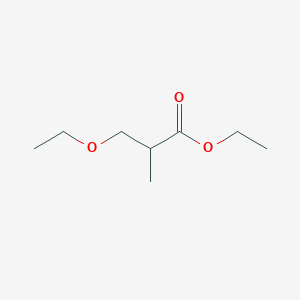
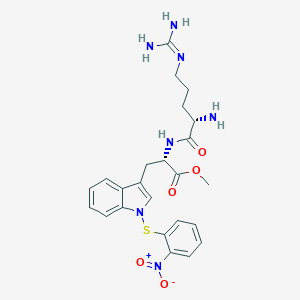
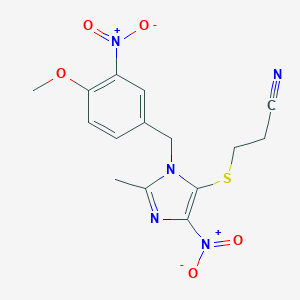
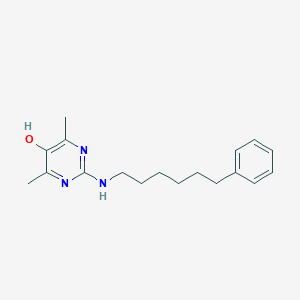
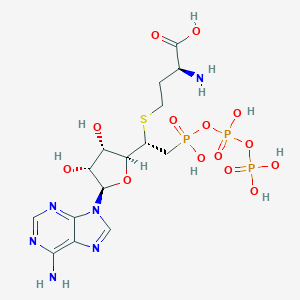
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
